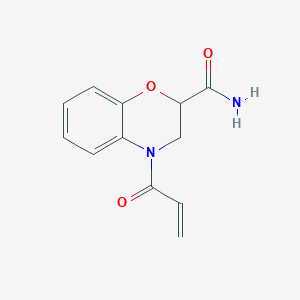![molecular formula C18H20N4O3 B2930610 N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477859-34-0](/img/structure/B2930610.png)
N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered ring .
Synthesis Analysis
The synthesis of similar compounds often involves various techniques such as cyclization, ring annulation, and cycloaddition . A common method for constructing these heterocyclic systems involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also contains 1 three-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 secondary amine (aromatic), and 1 ether .Chemical Reactions Analysis
The chemical reactions of this compound could be similar to those of other pyrazine derivatives. For example, pyrazine derivatives can undergo a variety of synthetic routes, including cyclization, ring annulation, and cycloaddition .Scientific Research Applications
1. Synthesis and Cytotoxicity
- This compound has been involved in the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These derivatives were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
2. Antimicrobial Properties
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This includes assessing antibacterial and antifungal activities against various microbial strains, demonstrating potential in the development of new antimicrobial agents (Raju et al., 2010).
3. Medicinal Chemistry and Drug Development
- Research has explored the compound's role in synthesizing new medicinal chemistry derivatives, such as pyrazolo[3,4-d]pyrimidines, which hold potential in drug development and anti-tumor activities (Bu et al., 2002).
4. Biological Evaluation for Medical Applications
- The compound has been used in creating various amides which were then evaluated for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. This shows its broad spectrum of potential medical applications (Servusová et al., 2012).
5. Supramolecular Chemistry and Material Science
- In material science and supramolecular chemistry, derivatives of this compound have been explored for their ability to form complex structures like metallomacrocycles and coordination polymers. This application is vital in the development of new materials and chemical sensors (Kong et al., 2012).
6. Anticancer Research
- Its derivatives have been synthesized and evaluated for anticancer properties. This includes assessing their impact on various cancer cell lines, contributing to the ongoing research in cancer treatment (Hassan et al., 2015).
7. Antiallergic Research
- Research has also been conducted into its derivatives for their potential antiallergic properties, contributing to the development of new treatments for allergic reactions and conditions (Nohara et al., 1985).
Properties
IUPAC Name |
N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-14-6-2-12(3-7-14)11-21-8-9-22-16(18(21)24)10-15(20-22)17(23)19-13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRQXQMBHSHZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4CC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325702 |
Source


|
| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477859-34-0 |
Source


|
| Record name | N-cyclopropyl-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)





![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)


![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)


![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)
